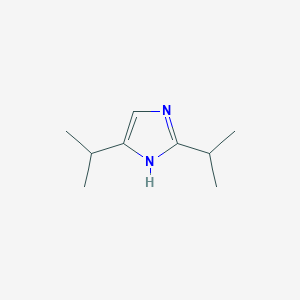
1H-Imidazole, 2,4-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 2,4-bis(1-methylethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science. The specific compound 1H-Imidazole, 2,4-bis(1-methylethyl)- is characterized by the presence of two isopropyl groups at the 2 and 4 positions of the imidazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,4-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to produce 1,2,4-trisubstituted imidazoles .
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions: 1H-Imidazole, 2,4-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives.
科学的研究の応用
1H-Imidazole, 2,4-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Imidazole derivatives are used in the production of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of 1H-Imidazole, 2,4-bis(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. In biological systems, it can inhibit specific enzymes by binding to their active sites, leading to a decrease in their catalytic activity .
類似化合物との比較
1H-Imidazole, 2-ethyl-4-methyl-: This compound has an ethyl group at the 2 position and a methyl group at the 4 position.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This derivative has a phenylmethyl group at the 2 position and is partially hydrogenated.
Uniqueness: 1H-Imidazole, 2,4-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from other imidazole derivatives.
Conclusion
1H-Imidazole, 2,4-bis(1-methylethyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and functional materials. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in modern chemistry and biology.
特性
CAS番号 |
37455-61-1 |
|---|---|
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC名 |
2,5-di(propan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C9H16N2/c1-6(2)8-5-10-9(11-8)7(3)4/h5-7H,1-4H3,(H,10,11) |
InChIキー |
XIODJABKYXBISG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=C(N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










propanedioate](/img/structure/B14673634.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)




